2-Hydroxy-8-methylquinoline-3-carbaldehyde 2-Hydroxy-8-methylquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 101382-54-1
VCID: VC0011028
InChI: InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14)
SMILES: CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

2-Hydroxy-8-methylquinoline-3-carbaldehyde

CAS No.: 101382-54-1

VCID: VC0011028

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-8-methylquinoline-3-carbaldehyde - 101382-54-1

Description

2-Hydroxy-8-methylquinoline-3-carbaldehyde is a quinoline derivative with diverse applications in chemistry and biology. Quinoline derivatives are known for acting as ligands, forming complexes with metal ions, and demonstrating biological activities, including antioxidative and cytotoxic properties. Studies of quinoline derivatives have broadened the understanding of their interactions with DNA/protein, their potential as sensors for metal ions, and their photochemical properties. Quinoline itself is a heterocyclic aromatic organic compound with a wide range of applications in coordination chemistry and biological systems.

This compound is widely utilized in research, especially in pharmaceutical development, serving as a key intermediate in synthesizing anti-cancer and anti-inflammatory drugs . It is also used to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time . Analytical chemistry employs this compound for detecting metal ions, making it valuable in environmental monitoring and quality control . Furthermore, it plays a role in developing advanced materials with specific optical or chemical properties and is utilized in biochemistry research to study enzyme activities, interactions, metabolic pathways, and disease mechanisms .

A similar compound, 2-Hydroxy-7-methylquinoline-3-carbaldehyde, shares a similar structure, with the methyl group at a different position on the quinoline ring . Quinoline derivatives, in general, have a wide range of pharmacological activities, including antimicrobial, antiparasitic, and antifungal properties . Quinoline's chemical properties stem from the pyridine portion of the heterocycle and its aromaticity, making it prone to electrophilic substitution reactions due to its aromatic nature and nucleophilic substitution reactions driven by nitrogen .

CAS No. 101382-54-1
Product Name 2-Hydroxy-8-methylquinoline-3-carbaldehyde
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14)
Standard InChIKey XCBIQEWBCTWEPZ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O
Canonical SMILES CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O
PubChem Compound 788660
Last Modified Sep 13 2023

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